1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine
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Overview
Description
1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is an organic compound with the molecular formula C14H20N2O2. It is known for its unique structure, which includes a nitro group and multiple methyl groups attached to an indane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine typically involves the nitration of 1,1,3,3,6-pentamethylindane followed by amination. The nitration process introduces a nitro group into the indane structure, which is then converted to an amine group through a reduction reaction. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using hydrogenation.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3,6-Pentamethylindane: Lacks the nitro and amine groups, making it less reactive.
7-Nitroindane: Contains a nitro group but lacks the multiple methyl groups.
5-Aminoindane: Contains an amine group but lacks the nitro and multiple methyl groups.
Uniqueness
1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is unique due to the presence of both nitro and amine groups along with multiple methyl groups. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-8-10(15)6-9-11(12(8)16(17)18)14(4,5)7-13(9,2)3/h6H,7,15H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEPLYVYORHREW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280439 |
Source
|
Record name | 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255393-53-4 |
Source
|
Record name | 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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